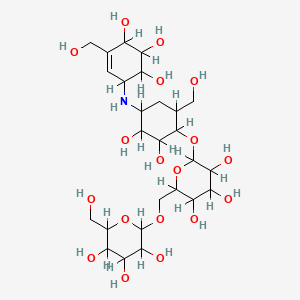
ERK2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Extracellular signal-regulated kinases (ERKs) or classical MAP kinases are widely expressed protein kinase intracellular signaling molecules. They are involved in functions including the regulation of meiosis, mitosis, and postmitotic functions in differentiated cells . Mitogen-activated protein kinase 1 (MAPK1) is also known as extracellular signal-regulated kinase 2 (ERK2) .
Synthesis Analysis
This compound is expressed as a HIS-fusion protein and purified by a 3-step chromatographic procedure comprising affinity, ion exchange, and size exclusion chromatography steps . Detailed kinetic analysis revealed that mitogens induce a biphasic activation of ERK1 and this compound in fibroblasts, with a rapid and strong burst of kinase activity peaking .Molecular Structure Analysis
This compound conformations, in the forms of active (phosphorylated), inactive (unphosphorylated), and in a complex with its substrate, ribosomal protein S6 kinase alpha-1 (RSK1), have been investigated . Crystal structures of inhibitor complexes with this compound reveal systematic shifts in the Gly loop and helix αC .Chemical Reactions Analysis
This compound plays a switch role in the regulation of pathways. In the case that this protein kinase is in the active form, all critical regions shift to be prepared to accept the substrate and catalytic action . The viscosity-dependent steady-state kinetic data are combined to establish a kinetic mechanism for the this compound-catalyzed reaction .Physical And Chemical Properties Analysis
This compound undergoes sulfenylation at C159 on its D-recruitment site surface and this modification modulates this compound activity differentially between substrates . Computational modeling and mutational analysis suggest a plausible mechanism involving displacement of Sub-D from this compound’s D-recruitment site (DRS) .Mécanisme D'action
The RAS–RAF–MEK–ERK pathway is the most well-studied of the MAPK cascades and is critical for cell proliferation, differentiation, and survival . Activated ERK1/2 phosphorylates substrates in the cytoplasm or nucleus, and thereby induces expression or activation of specific proteins, leading to regulation of cell proliferation, differentiation, apoptosis, and other processes .
Orientations Futures
Understanding how the genome and epigenome cooperate in high-grade gliomas will guide the design of future therapeutic strategies that utilize dual inhibition with improved efficacy and overall survival . Another future direction could be to examine whether high levels of ERK2 may be sufficient to drive oligodendrocyte differentiation in OPCs that are retained as immature cells in and around demyelinated lesions .
Propriétés
Numéro CAS |
137632-08-7 |
|---|---|
Formule moléculaire |
C17H16N2O3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8,8-Dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 5-hydroxy-4-phenylpentanoate iodide](/img/structure/B1178114.png)
